2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide
Description
2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-ethoxyphenyl group at position 6 and an acetamide moiety linked to a 3-fluorophenyl group at position 3 (Fig. 1). The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 3-fluorophenyl acetamide moiety may influence binding interactions with target proteins, as fluorinated aromatic groups often improve pharmacokinetic profiles .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-2-27-18-8-6-14(7-9-18)19-12-25-17(13-28-21(25)24-19)11-20(26)23-16-5-3-4-15(22)10-16/h3-10,12-13H,2,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVBIDBBJPUPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide typically involves a multi-step process:
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Formation of the Imidazo[2,1-b]thiazole Core: : The initial step involves the cyclization of a suitable thioamide with an α-haloketone to form the imidazo[2,1-b]thiazole core. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
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Substitution Reactions: : The next step involves the introduction of the 4-ethoxyphenyl group at the 6-position of the imidazo[2,1-b]thiazole core. This can be achieved through a nucleophilic aromatic substitution reaction using 4-ethoxyphenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
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Acetamide Formation: : The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with 3-fluoroaniline to form the desired acetamide. This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole core, potentially leading to the formation of dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disrupting Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy (OCH3) and ethoxy (OCH2CH3) groups are electron-donating, which may enhance stability and solubility .
- Fluorine Substitution : The 3-fluorophenyl group in the target compound parallels fluorinated analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, where fluorine improves lipophilicity and target affinity .
- Piperazine Modifications : Compound 5l, with a piperazine-methoxybenzyl group, demonstrates potent cytotoxicity (IC50 = 1.4 μM), highlighting the role of bulky substituents in enhancing selectivity .
Yield Comparison :
- Chlorophenyl analogs (e.g., 5f) are synthesized in 72% yield, while methoxy-substituted derivatives (e.g., 5h) achieve higher yields (81%), suggesting electron-donating groups may facilitate reactivity .
Pharmacological Activity
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Anticancer Activity : Compound 5l inhibits VEGFR2 (5.72% at 20 μM) and shows selectivity for MDA-MB-231 cells (IC50 = 1.4 μM vs. 22.6 μM for HepG2) . The ethoxyphenyl group in the target compound may similarly enhance kinase inhibition due to improved hydrophobic interactions.
- Cytotoxicity : Bromophenyl derivatives (e.g., 3c) exhibit marked effects on prostate cancer (PC-3, log10GI50 < -8.00), suggesting halogenated analogs may prioritize potency, while alkoxy variants prioritize stability .
Physicochemical Properties
- Melting Points : Methoxy-substituted compounds (e.g., 5h: 108–110°C) have lower melting points than chloro- or bromo-substituted analogs (e.g., 5f: 215–217°C), likely due to reduced crystallinity from bulky alkoxy groups . The target compound’s ethoxy group may result in a melting point between 100–150°C.
Biological Activity
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its unique structure includes an ethoxyphenyl group and a fluorophenyl acetamide moiety, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.51 g/mol. The structural characteristics include:
- Imidazo[2,1-b][1,3]thiazole core : Known for various biological activities.
- Ethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Fluorophenyl acetamide moiety : May influence the compound's binding affinity and selectivity.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess significant anticancer properties. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound B | HT29 (colon carcinoma) | 1.98 ± 1.22 | Cell cycle arrest |
| Compound C | Jurkat (T-cell leukemia) | < 5 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
| Pseudomonas aeruginosa | 0.75 | Bactericidal |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. It has shown promise in reducing levels of pro-inflammatory cytokines in cellular models.
The biological activity of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide likely involves multiple pathways:
- Kinase Inhibition : Compounds in this class may inhibit kinases that are critical for tumor growth and survival.
- Receptor Modulation : The ethoxy and fluorophenyl groups may enhance binding to specific receptors or enzymes involved in inflammation and cancer progression.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in related compounds.
Case Studies
Several studies have reported on the biological activity of similar compounds with varying substitutions on the imidazo[2,1-b][1,3]thiazole core:
- Study on Compound D : Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than doxorubicin.
- Research on Compound E : Showed strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections.
Q & A
Q. What are the established synthetic routes for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including cyclization of thiazole-imidazole cores and subsequent acetylation. Key steps include:
- Cyclization : Using acetic anhydride or similar acylating agents under reflux conditions (60–80°C) to form the imidazo[2,1-b]thiazole scaffold .
- Coupling : Amide bond formation between the thiazole-imidazole intermediate and 3-fluoroaniline derivatives, facilitated by coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity . Critical parameters include temperature control to prevent side reactions (e.g., over-acylation) and stoichiometric precision for high regioselectivity .
Q. How is the structural integrity of this compound validated post-synthesis?
Advanced analytical techniques are employed:
- NMR Spectroscopy : H and C NMR confirm substituent positioning, with characteristic shifts for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and fluorophenyl moiety (δ 6.8–7.2 ppm, coupling constants ) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected for CHFNOS) .
- X-ray Crystallography : Resolves stereoelectronic effects, as seen in analogous imidazo-thiazole structures (e.g., Acta Crystallographica reports) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening includes:
- Enzyme Inhibition Assays : Target-specific tests (e.g., acetylcholinesterase for neuroactivity, kinases for anticancer potential) using fluorometric or colorimetric substrates .
- Antimicrobial Susceptibility Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-malignant cells (e.g., HEK293) to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies involve:
- Substituent Variation : Replacing the 4-ethoxy group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate target affinity .
- Scaffold Hybridization : Fusing triazole or pyridazine moieties (as in related compounds) to enhance metabolic stability .
- 3D-QSAR Modeling : Using molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., EGFR or CYP450 enzymes) . Validation requires parallel synthesis of analogs and comparative bioassays .
Q. What methodologies resolve contradictions in biological activity data across different studies?
Discrepancies (e.g., varying IC values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Adopting CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity assays .
- Batch Reprodubility Checks : Re-synthesizing the compound under stringent conditions and re-testing in independent labs .
- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., fluorophenyl-thiazole derivatives) to identify trends .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
Process optimization techniques include:
- Flow Chemistry : Continuous synthesis to enhance heat/mass transfer and reduce side products .
- Microwave-Assisted Synthesis : Accelerating cyclization steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
- Catalyst Screening : Testing Pd/Cu or organocatalysts for coupling steps to reduce waste . In-process monitoring via HPLC ensures purity thresholds (>98%) are maintained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
